4-Chloroquinoline-6,7-diol
Overview
Description
Molecular Structure Analysis
The molecular formula of 4-CQD is C9H6ClNO2 .Chemical Reactions Analysis
4-CQD is a useful reagent in the preparation of deuterated Tivozanib for improving pharmacokinetic properties . The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring .Physical and Chemical Properties Analysis
4-CQD has a melting point of 242°C, and its boiling point is predicted to be 360.2±37.0 °C . This compound is soluble in many organic solvents, such as methanol, acetonitrile, and dimethylformamide. 4-CQD is highly stable under normal conditions and does not decompose easily, but it is likely to be sensitive to light and air.Scientific Research Applications
Antimalarial Research
4-Chloroquinoline derivatives have been extensively studied for their antimalarial properties. Compounds like chloroquine (CQ) have been pivotal in malaria treatment, though resistance to these drugs has emerged. Studies on 4-aminoquinolines, including those with chloro groups, indicate their role in inhibiting beta-hematin formation, essential in antimalarial activity (Egan et al., 2000). Further research into novel 4-aminoquinoline derivatives has shown promising antimalarial potential, including efficacy against drug-resistant strains of Plasmodium falciparum (Šolaja et al., 2008).
Cancer Therapy Enhancement
Chloroquine and its analogs have shown potential in enhancing cancer therapies. Their lysosomotrophic properties are significant in increasing the efficacy and specificity of cancer treatments. These compounds may sensitize cancer cells to treatments like chemotherapy and radiation, suggesting a possible role as adjuvants in cancer therapy (Solomon & Lee, 2009).
Neurodegenerative Disease Treatment
Certain derivatives of 4-chloroquinoline, such as 4-arylselanyl-7-chloroquinolines, have been explored for their potential in treating neurodegenerative diseases. These compounds have demonstrated in vitro activity as acetylcholinesterase inhibitors and have shown promise in memory improvement in animal models, suggesting a potential therapeutic role in Alzheimer’s disease (Duarte et al., 2017).
Synthesis and Characterization
The synthesis of chloroquinoline compounds is a significant area of research, with studies focusing on developing efficient methods for producing various derivatives. This research includes exploring different reactions, characterizing the structural and chemical properties of the compounds, and understanding their interactions, such as with DNA or other biological molecules (Mao et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
4-chloroquinoline-6,7-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-6-1-2-11-7-4-9(13)8(12)3-5(6)7/h1-4,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMMURSJTXDJSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=C1Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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